1-Methyl-5-nitropyrazole
Overview
Description
1-Methyl-5-nitropyrazole is a compound with the molecular formula C4H5N3O2 . It has a molecular weight of 127.10 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
1-Methyl-3,4,5-trinitropyrazole (MTNP) was synthesized using N-methylpyrazole as the starting material via iodination of I2/KIO3 aqueous solution at heating temperature and nitration of 100% HNO3 .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques. The InChIKey for this compound is COVPJOWITGLAKX-UHFFFAOYSA-N . The Canonical SMILES for this compound is CN1C(=CC=N1)N+[O-] .Chemical Reactions Analysis
The chemical reactions of this compound have been studied. For instance, it has been shown that in the gas phase, the nitronium cation does not act as a nitrating agent and generates, by means of one-electron transfer, the aromatic radical cations, which react with NO2· to form nitroaromatic products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 127.10 g/mol, XLogP3-AA of 0.4, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, Rotatable Bond Count of 0, Exact Mass of 127.038176411 g/mol, Monoisotopic Mass of 127.038176411 g/mol, Topological Polar Surface Area of 63.6 Ų, Heavy Atom Count of 9, Formal Charge of 0, Complexity of 122 .Scientific Research Applications
Spectroscopic and Electronic Properties
1-Methyl-5-nitropyrazole has been extensively studied for its spectral and electronic properties. Regiec et al. (2014) explored its experimental and calculated spectral properties, emphasizing normal mode analysis and anharmonic infrared spectra. The study highlighted the molecule's stability from hyper conjugative interactions using natural bond orbital (NBO) analysis. This research aids in understanding the electronic structure and reactivity of this compound, making it a valuable reference for chemical and physical analyses (Regiec, Wojciechowski, & Mastalarz, 2014).
Reductive Behavior in Chemical Reactions
The reductive behavior of this compound is crucial in various chemical reactions. Perevalov et al. (1990) demonstrated how the positioning of nitro groups in the heterocycle determines the reactivities of nitropyrazoles. Their research showed that this compound undergoes reduction to amines under specific conditions, offering insights into its behavior in synthetic processes (Perevalov, Baryshnenkova, Manaev, Bezborodov, & Klapchuk, 1990).
Role in Corrosion Inhibition
This compound has potential applications in corrosion inhibition. Babić-Samardžija et al. (2005) investigated its use as a corrosion inhibitor for iron in acidic environments. The study highlighted how its presence increased charge-transfer resistance, indicating its effectiveness in protecting metal surfaces from corrosion (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).
Comparative Reactivity Studies
The comparative reactivity of this compound has been a subject of interest. Dalinger et al. (2004) showed that in nitropyrazoles, the nitro group at position 5 is more reactive than at position 3. This understanding is essential for designing specific reactions where controlled reactivity is required (Dalinger, Zaitsev, Shkineva, & Shevelev, 2004).
Synthesis and Characterization
Synthesis methods for derivatives of this compound, such as 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid, have been explored. Hua-xiang (2006) studied the synthesis of this compound, offering valuable information for producing related chemical structures (Liu Hua-xiang, 2006).
Future Directions
Future research on nitropyrazoles like 1-Methyl-5-nitropyrazole could focus on exploring new synthetic routes and process optimization, studying the physicochemical properties and the combination formulations with high energy compounds, and seeking green nitration agents and catalysts needed in the synthesis of nitropyrazole compounds .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse range of activities .
Mode of Action
Pyrazoles, in general, are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The mode of action would depend on the specific biological target and the structural modifications of the pyrazole compound.
Biochemical Pathways
It’s important to note that pyrazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-methyl-5-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-4(7(8)9)2-3-5-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVPJOWITGLAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202562 | |
Record name | 1-Methyl-5-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54210-33-2 | |
Record name | 1-Methyl-5-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54210-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-5-nitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00202562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 1-methyl-5-nitropyrazole?
A: this compound is a substituted pyrazole ring containing both a nitro group (-NO2) and a methyl group (-CH3). Its molecular formula is C4H5N3O2 and it has a molecular weight of 127.10 g/mol [, ]. The presence and position of the nitro group significantly influence its reactivity and spectroscopic properties.
Q2: How does the position of the nitro group influence the reactivity of this compound?
A: Research has shown that the nitro group's position on the pyrazole ring dramatically impacts the compound's reactivity in nucleophilic substitution reactions []. Specifically, the nitro group in the 5-position of the pyrazole ring exhibits different reactivity compared to when it's located at the 3-position. This difference arises from the electronic effects exerted by the nitro group on the pyrazole ring, influencing the electron density distribution and thus, its reactivity towards nucleophiles.
Q3: Can this compound be used as a ligand in the synthesis of metal complexes?
A: Yes, this compound can act as a ligand in platinum(II) complexes []. Studies have investigated the synthesis and characterization of these complexes using techniques such as elemental analysis, ESI MS spectrometry, NMR (1H and 195Pt), IR, and far IR spectroscopy. The research also explored the potential of these complexes as anti-cancer agents, evaluating their cytotoxicity against various human cancer cell lines.
Q4: What spectroscopic techniques are useful for studying this compound?
A4: Several spectroscopic methods prove valuable in analyzing this compound, including:
- GC-MS: This technique has identified this compound as a constituent in the ethanol leaf extract of Solanum americanum [].
- NMR Spectroscopy: Both 1H and 195Pt NMR are essential for characterizing this compound-containing platinum(II) complexes and understanding their structural properties [].
- IR and far IR Spectroscopy: These methods provide insights into the vibrational modes of the molecule and metal-ligand interactions in complexes [].
Q5: Have there been any computational studies on this compound?
A: Yes, theoretical studies have explored the spectroscopic and electronic properties of this compound []. This research employed computational methods, potentially including density functional theory (DFT), to gain a deeper understanding of its electronic structure and how it relates to experimental observations.
Q6: Are there known reductive pathways for this compound?
A: Research has investigated the reductive behavior of nitro- and dinitro-substituted 1-methylpyrazoles, which encompasses this compound []. These studies likely examined various reduction conditions and characterized the resulting products, offering valuable insights into the compound's reactivity and potential applications in synthetic chemistry.
Q7: Is there research on amination reactions involving this compound?
A: Yes, scientific literature explores the amination of bromo-substituted 1-methylnitropyrazoles, which includes the 5-nitro isomer []. This research likely focused on the reaction conditions, regioselectivity, and characterization of the aminated products. Understanding these amination reactions is crucial for potentially synthesizing more complex molecules with potentially useful properties.
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